molecular formula C14H18N4O3 B2906055 N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1396709-57-1

N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No.: B2906055
CAS No.: 1396709-57-1
M. Wt: 290.323
InChI Key: LIUPPCPEEAMYHO-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide is a synthetic small molecule research chemical designed for investigative applications in medicinal chemistry and neuroscience. This compound features a 1,2,4-oxadiazole heterocycle, a privileged structure in drug discovery known for its metabolic stability and role in molecular recognition, linked to a 2-oxopyridine scaffold through an acetamide bridge . Compounds containing the 1,2,4-oxadiazole motif are extensively explored for their diverse biological activities and potential as modulators of key enzymatic pathways . The structural architecture of this molecule suggests potential for interaction with central nervous system targets. Researchers may find value in investigating its activity against neurological targets of interest, such as acetylcholinesterase (AChE), given the established role of AChE inhibitors in managing cognitive symptoms associated with neurodegenerative conditions . The progressive loss of cholinergic neurons in diseases like Alzheimer's leads to reduced acetylcholine levels, and inhibition of AChE serves as a node of therapy to enhance cholinergic neurotransmission . This reagent is provided as a high-purity material to support robust and reproducible results in in vitro binding assays, enzyme inhibition studies, and early-stage pharmacological profiling. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-butan-2-yl-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-4-9(2)15-12(19)8-18-7-11(5-6-13(18)20)14-16-10(3)17-21-14/h5-7,9H,4,8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUPPCPEEAMYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide typically involves multi-step organic reactions One common approach starts with the preparation of the oxadiazole ring, followed by its attachment to the pyridine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.

    Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, altering cellular processes and signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects: sec-Butyl vs. Benzyl: Bulkier alkyl chains (e.g., sec-butyl) may improve metabolic stability but reduce binding pocket accessibility compared to aromatic groups . Oxadiazole Position: 1,2,4-Oxadiazole at the 5-position of pyridinone (as in the target compound) is conserved in immunoproteasome inhibitors, unlike 1,3,4-oxadiazoles in sulfanyl acetamides .

Q & A

Q. Advanced

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks and confirm connectivity .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to clarify ambiguous signals in heterocyclic regions .
  • Parallel Synthesis : Compare spectra with structurally analogous compounds (e.g., methyl vs. ethyl substituents) to assign peaks .

What strategies are employed to analyze structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Functional Group Modification : Replace the sec-butyl group with alkyl/aryl variants to assess hydrophobicity effects .
  • Bioisosteric Replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to evaluate binding affinity .
  • In Silico Modeling : Perform molecular docking to predict interactions with biological targets (e.g., enzymes, receptors) .

What biological activities are associated with this compound's structural features?

Q. Basic

  • Oxadiazole Ring : Imparts antimicrobial activity by disrupting bacterial membrane synthesis .
  • Pyridinone Core : Linked to kinase inhibition (e.g., anticancer properties via ATP-binding site interference) .
  • Acetamide Side Chain : Enhances solubility and pharmacokinetic profiles for CNS penetration .

How to design experiments to investigate the compound's mechanism of action?

Q. Advanced

  • Enzyme Assays : Measure IC₅₀ values against purified targets (e.g., topoisomerase II) using fluorometric methods .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity .
  • Metabolic Profiling : Use LC-MS to identify metabolites and assess stability in microsomal preparations .

What are the challenges in synthesizing the oxadiazole ring, and how are they addressed?

Q. Advanced

  • Challenge 1 : Low cyclization efficiency due to steric hindrance. Solution : Use microwave-assisted synthesis to accelerate reaction kinetics .
  • Challenge 2 : Oxadiazole ring instability under acidic conditions. Solution : Employ neutral buffers during workup .
  • Challenge 3 : Byproduct formation (e.g., open-chain intermediates). Solution : Optimize stoichiometry of dehydrating agents (e.g., POCl₃) .

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